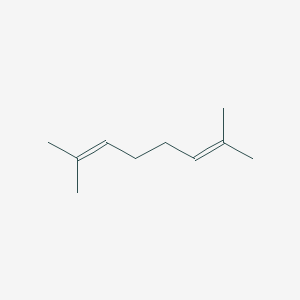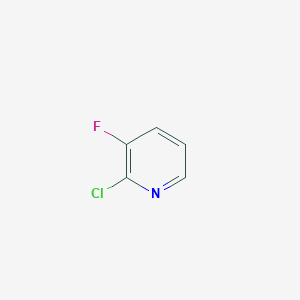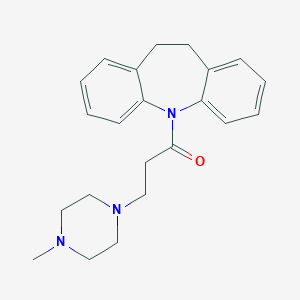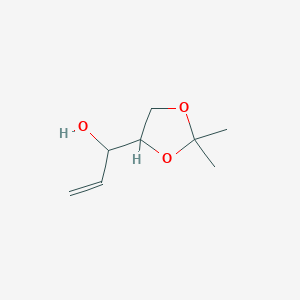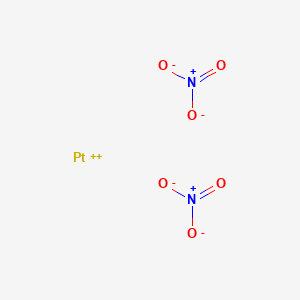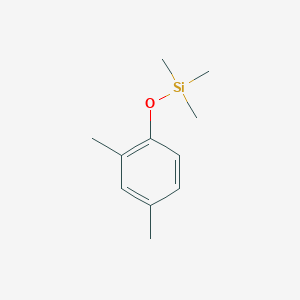
3-Chloropropyltrichlorogermane
Descripción general
Descripción
3-Chloropropyltrichlorogermane is a germanium-based compound that has been studied for its interesting chemical properties and reactions. The compound is known to undergo thermal disproportionation, giving allyltrichlorogermane as the main product when heated above 180°C. This reaction is indicative of the lability of both Ge-Cl and Ge-C bonds, as well as the remote carbon-chlorine bond in the molecule .
Synthesis Analysis
The synthesis of germanium compounds, including those related to 3-chloropropyltrichlorogermane, often involves reactions with chlorogermanes. For instance, chlorotrimethylgermane and dichlorodimethylgermane can react with trichlorosilane and triethylamine to provide trichlorosilylgermanes in fair yields as distillable liquids. These reactions can lead to the formation of novel compounds such as (Me3Ge)2Si(SiCl3)2 . Although not directly synthesizing 3-chloropropyltrichlorogermane, these methods provide insight into the types of reactions germanium compounds can undergo.
Molecular Structure Analysis
The molecular structure of germanium compounds similar to 3-chloropropyltrichlorogermane has been determined using techniques such as gas-phase electron diffraction (GED) and theoretical calculations. For example, trimethylchlorogermane, a related compound, has been found to have C-3v symmetry with staggered conformations for the methyl groups. The bond lengths and angles have been precisely measured, providing a detailed understanding of the molecular geometry .
Chemical Reactions Analysis
3-Chloropropyltrichlorogermane participates in various chemical reactions due to its reactive chloro and germanium moieties. The compound can be used to generate functional organolithium reagents, such as 3-chloro-1-lithiopropene, which can react with alkylboronates to produce 3-alkylprop-1-en-3-ols in good yields. These reactions are versatile and can incorporate a wide range of alkyl groups . Additionally, trichloropropyl compounds can be used to synthesize various olefins and diynes, demonstrating the utility of these germanium-containing reagents in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloropropyltrichlorogermane and related compounds are influenced by their molecular structure. The bond lengths and angles determine the shape and reactivity of the molecules. For instance, the conformational structure of gaseous 3-chloropropanoyl chloride, a compound with structural similarities, has been extensively studied, revealing the presence of multiple low-energy conformers in the gas phase. These studies provide valuable information on the behavior of these molecules under different conditions .
Aplicaciones Científicas De Investigación
Thermal Disproportionation : 3-Chloropropyltrichlorogermane undergoes thermal disproportionation above 180°C, resulting in the formation of allyltrichlorogermane. This process involves the lability of both Ge-Cl and Ge-C bonds, as well as the remote carbon-chlorine bond (Boudjouk, 1975).
Trichlorosilylation of Chlorogermanes : Chlorotrimethylgermane and dichlorodimethylgermane can react with trichlorosilane and triethylamine to form trichlorosilylgermanes. This reaction is significant in the synthesis of novel solid compounds, and X-ray diffraction has been used to confirm the structures of these compounds (Müller et al., 1999).
Formation of Hexa-t-butyldigerman and Hexa-t-butylcyclotrigerman : Reductive halogen elimination from di-t-butyldichlorogermane results in these compounds, which are notable for having the longest Ge-Ge and Ge-C bonds in any molecule to date. Their thermal and solvolytic stability, despite extreme bond lengths, is a significant finding (Weidenbruch et al., 1988).
Organotrichlorogermanes Preparation from Cesium Trichlorogermanate(II) : Research has improved methods for forming RGeCl3 compounds from cesium trichlorogermanate(II). This includes the preparation and characterization of tert-butyltrichlorogermane and sec-butyltrichlorogermane, providing insights into the mechanisms involved in these reactions (Poskozim, 1968).
Chlorofluoromethanes in the Environment : This study presents insights into the photoprocesses of atmospheric chlorofluoromethanes, including trichlorofluoromethane and dichlorodifluoromethane, and their impact on the ozone layer and global warming potential. The study covers various aspects including photodissociation mechanisms, atmospheric diffusion models, and chain reactions in the ozone layer (Rowland & Molina, 1975).
Synthesis of Chiral Epichlorohydrin : Chloroperoxidase from Caldariomyces fumago catalyzes the asymmetric epoxidation of 3-chloropropene, leading to the synthesis of (R)-epichlorohydrin. This process is optimized in phosphate buffer/ionic liquid mixtures, highlighting the role of ionic liquids in enhancing the efficiency of chiral synthesis (Wu et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
Organochlorogermanes, a class of compounds to which 3-chloropropyltrichlorogermane belongs, are known to react with water to form hydrochloric acid . This suggests that the compound may interact with water molecules in the body, leading to the production of hydrochloric acid.
Mode of Action
Based on its chemical properties, it can be inferred that the compound interacts with water molecules in the body to produce hydrochloric acid . This reaction could potentially lead to changes in the pH levels of the local environment, affecting various biochemical processes.
Pharmacokinetics
Given its reactivity with water, it is likely that the compound is rapidly metabolized in the body, leading to the production of hydrochloric acid . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The primary result of 3-Chloropropyltrichlorogermane’s action is the production of hydrochloric acid, which could potentially lead to local changes in pH . This could have various molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action of 3-Chloropropyltrichlorogermane is likely influenced by various environmental factors. For instance, the presence of water is crucial for the compound’s reaction to produce hydrochloric acid . Additionally, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and the presence of other chemical substances.
Propiedades
IUPAC Name |
trichloro(3-chloropropyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Ge/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFMCKNZBNFKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20531922 | |
| Record name | Trichloro(3-chloropropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19268-40-7 | |
| Record name | Trichloro(3-chloropropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20531922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




